3-Fluoro-4-phenoxyaniline
Overview
Description
3-Fluoro-4-phenoxyaniline: is an organic compound with the molecular formula C12H10FNO and a molecular weight of 203.21 g/mol It is characterized by the presence of a fluorine atom at the third position and a phenoxy group at the fourth position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3-Fluoro-4-phenoxyaniline involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst and a boron reagent to form the carbon-carbon bond between the fluorinated aniline and the phenoxy group . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve the diazotization of 3-fluoroaniline followed by a Sandmeyer reaction to introduce the phenoxy group. This process typically requires stringent control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-4-phenoxyaniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry:
3-Fluoro-4-phenoxyaniline is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry:
The compound is used in the production of advanced materials, such as polymers and coatings, where its unique properties can improve the performance and durability of the final products .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-phenoxyaniline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The presence of the fluorine atom can enhance the binding affinity and selectivity of the compound for its target .
Comparison with Similar Compounds
- 3-Chloro-4-phenoxyaniline
- 3-Bromo-4-phenoxyaniline
- 3-Methyl-4-phenoxyaniline
Comparison:
Compared to its analogs, 3-Fluoro-4-phenoxyaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets. This makes this compound particularly valuable in applications where enhanced stability and specific interactions are desired .
Properties
IUPAC Name |
3-fluoro-4-phenoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUZQKSUMLAOIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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